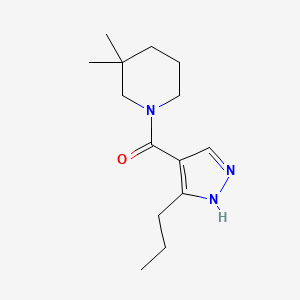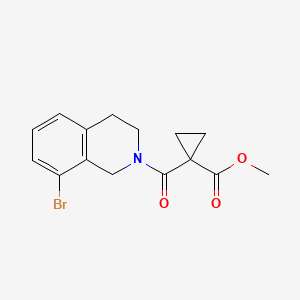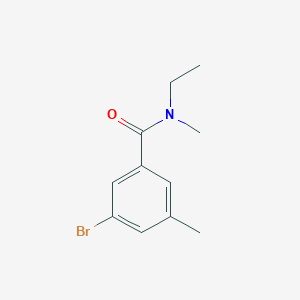![molecular formula C21H26N2O3 B7662642 Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone](/img/structure/B7662642.png)
Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone, also known as AHPPM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating the activity of various signaling pathways in the body, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research studies. This compound has also been shown to have low toxicity in animal models, indicating that it may be safe for use in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone. One area of interest is to further investigate its mechanism of action and identify the specific signaling pathways that are modulated by this compound. Another direction is to explore its potential therapeutic applications for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, future studies could focus on optimizing the pharmacokinetics and pharmacodynamics of this compound to improve its efficacy and safety for use in humans.
In conclusion, this compound is a novel compound that has potential therapeutic applications for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and optimize its use in clinical settings.
Méthodes De Synthèse
Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone can be synthesized using a multi-step process that involves the reaction of 3-[(3-hydroxyphenyl)methylamino]-4-methoxybenzaldehyde with azepan-1-amine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-20-10-9-17(21(25)23-11-4-2-3-5-12-23)14-19(20)22-15-16-7-6-8-18(24)13-16/h6-10,13-14,22,24H,2-5,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZNGTIQLVSTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)NCC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(3-Methoxyphenoxy)ethyl]triazole](/img/structure/B7662559.png)

![1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide](/img/structure/B7662571.png)
![2-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662577.png)
![4-hydroxy-N-[(1R)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7662598.png)
![4-hydroxy-N-[[1-(1-phenylethylamino)cyclopentyl]methyl]oxane-4-carboxamide](/img/structure/B7662602.png)
![2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide](/img/structure/B7662609.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyridine-4-carboxamide](/img/structure/B7662614.png)
![3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7662618.png)


![N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B7662634.png)

![N-[2-(tert-butylamino)ethyl]-N'-(4-chloro-2,6-difluorophenyl)oxamide](/img/structure/B7662659.png)
